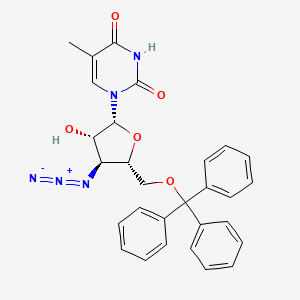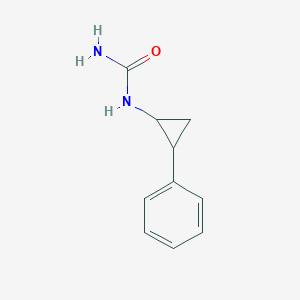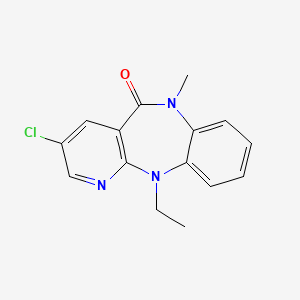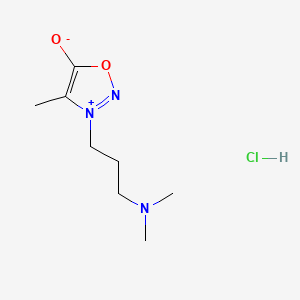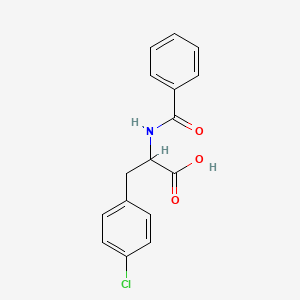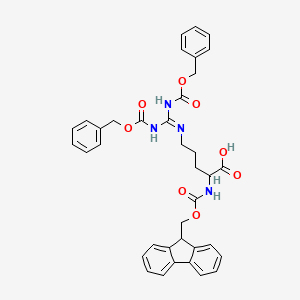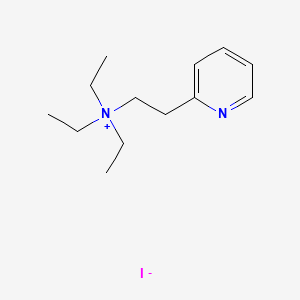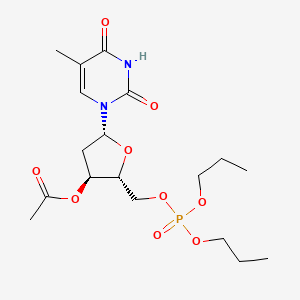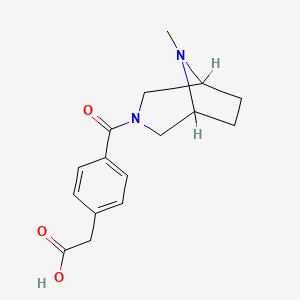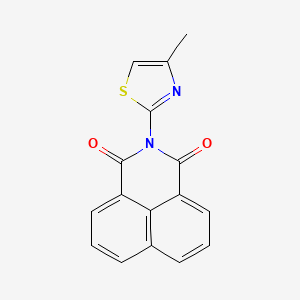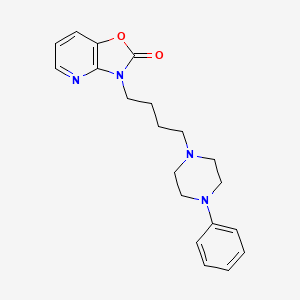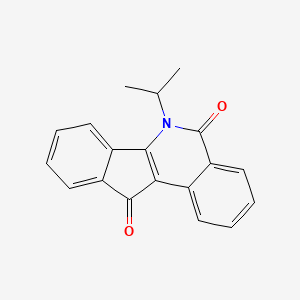
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an indenoisoquinoline core with an isopropyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoisoquinoline Core: This step involves the cyclization of appropriate starting materials to form the indenoisoquinoline skeleton. Reagents such as palladium catalysts and specific ligands are often used to facilitate this cyclization.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions. This can be achieved using isopropyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Oxidation and Functionalization: The final steps involve oxidation and functionalization to achieve the desired dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes. For example, it may inhibit enzymes responsible for cell proliferation in cancer cells.
Pathways Involved: The compound can modulate signaling pathways that regulate cell growth, apoptosis, and other cellular functions. It may interfere with pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.
Comparación Con Compuestos Similares
Similar Compounds
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione: Unique due to its specific isopropyl group and dione structure.
Indenoisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Isoquinoline Alkaloids: Naturally occurring compounds with isoquinoline cores, such as berberine and papaverine.
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical and biological properties
Propiedades
Número CAS |
81721-75-7 |
|---|---|
Fórmula molecular |
C19H15NO2 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
6-propan-2-ylindeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C19H15NO2/c1-11(2)20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h3-11H,1-2H3 |
Clave InChI |
GPCOFUCNWMIGSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


